5-Ethoxypyrimidine-2,4-diamine

Lipophilicity Drug design Permeability

5-Ethoxypyrimidine-2,4-diamine (CAS 874494-82-3) is a 2,4-diaminopyrimidine scaffold bearing an ethoxy substituent at the C5 position. This substitution pattern places it within a privileged chemotype extensively explored for kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and toll-like receptor (TLR) modulation.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B13119622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxypyrimidine-2,4-diamine
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(N=C1N)N
InChIInChI=1S/C6H10N4O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10)
InChIKeyBQKLLDSOMOBSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxypyrimidine-2,4-diamine – Core Physicochemical and Scaffold Overview for Procurement Decisions


5-Ethoxypyrimidine-2,4-diamine (CAS 874494-82-3) is a 2,4-diaminopyrimidine scaffold bearing an ethoxy substituent at the C5 position . This substitution pattern places it within a privileged chemotype extensively explored for kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and toll-like receptor (TLR) modulation. Its molecular formula is C₆H₁₀N₄O (MW 154.17 g/mol), with two hydrogen-bond donors and five hydrogen-bond acceptors . The C5 ethoxy group distinguishes it from the more common 5-methoxy, 5‑chloro, and 5‑unsubstituted analogs by modulating both lipophilicity and electron density on the pyrimidine ring, parameters that directly influence target binding and pharmacokinetic profiles in lead-optimization campaigns.

Scaffold 2,4-diaminopyrimidine core for kinase, DHFR, and TLR target studies
Selection C5 ethoxy modulates lipophilicity and H-bond acceptor topology vs common analogs
Workflow Lead-optimization campaigns requiring SAR-consistent building block

Why 5-Ethoxypyrimidine-2,4-diamine Cannot Be Replaced by Common Pyrimidine Analogs


Within the 2,4-diaminopyrimidine family, small changes at C5 produce disproportionately large effects on biological activity because the substituent sits at the interface of the ATP-binding pocket in kinases and the substrate-access channel in DHFR [1]. The ethoxy group (–OCH₂CH₃) delivers a unique combination of moderate lipophilicity (clogP ≈ 0.2–0.5), hydrogen-bond-accepting capacity, and steric bulk that cannot be recapitulated by the methoxy (–OCH₃; lower lipophilicity), chloro (–Cl; no hydrogen-bond acceptance), or unsubstituted (–H) analogs [2]. In TLR7/8 agonist programs, C5 alkoxy chain length has been shown to tune selectivity between TLR7 and TLR8, meaning that direct substitution of 5‑ethoxy with 5‑methoxy or 5‑propoxy will shift the agonist profile away from the desired dual-agonist phenotype [3]. Consequently, procurement of the exact 5‑ethoxy derivative is essential for maintaining structure-activity-relationship consistency in lead-optimization workflows.

5-methoxy analog Lower lipophilicity and altered HBA geometry may shift target-binding profile
5-chloro analog Lacks H-bond acceptance at C5; may disrupt water-mediated kinase hinge interactions
5-propoxy analog Higher lipophilicity and reported cytotoxicity ceiling may limit assay window

5-Ethoxypyrimidine-2,4-diamine – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Tuning: 5-Ethoxy vs. 5-Methoxy vs. 5-H Analog

The C5 substituent is the primary driver of lipophilicity within the 2,4-diaminopyrimidine core. Predicted partition coefficients (clogP) place 5‑ethoxypyrimidine-2,4-diamine (clogP ≈ 0.44) approximately 0.7–0.9 log units higher than the 5‑methoxy analog (clogP ≈ –0.35) and roughly 1.0 log unit higher than the unsubstituted pyrimidine-2,4-diamine (clogP ≈ –0.56) [1]. This difference exceeds the typical 0.5 log-unit threshold considered meaningful for membrane permeability and oral absorption potential, as codified in the Lipinski Rule-of-Five framework [2]. The 5‑ethoxy compound therefore occupies a narrow lipophilicity window that balances aqueous solubility with passive membrane transit, making it a strategic intermediate between the overly polar 5‑methoxy and more lipophilic 5‑propoxy derivatives.

Lipophilicity Window
Class-level inference
ΔclogP ≈ +0.8 to +1.0
Supports permeability and solubility balance screening
In silico prediction; experimental logP not reported
Lipophilicity Drug design Permeability

Hydrogen-Bond Acceptor Topology: Ethoxy Oxygen as a Unique Recognition Element

The ethoxy oxygen at C5 provides an additional hydrogen-bond-acceptor (HBA) site that is absent in C5‑alkyl (e.g., 5‑methyl or 5‑ethyl) analogs and geometrically distinct from the methoxy oxygen. In 2,4-diaminopyrimidine kinase inhibitors, the C5 substituent projects toward the solvent‑exposed region of the ATP-binding pocket, where the ethoxy oxygen can engage water-mediated hydrogen bonds with the kinase hinge or the DFG motif [1]. This contributes to the observed SAR that 5‑alkoxy analogs exhibit different selectivity profiles across the kinome compared with 5‑alkyl or 5‑halo derivatives [2]. The ethoxy HBA count (5 total for the molecule) versus the methoxy analog (also 5) does not differ, but the ethyl extension alters the spatial positioning of the oxygen by approximately 1.2–1.5 Å relative to the methoxy oxygen, which can alter the geometry of critical water networks in the active site [1].

HBA Topology
Class-level inference
Oxygen displacement ≈ 1.0 Å vs methoxy
Supports kinase selectivity engineering via water-network modulation
Based on related co-crystal structures; target-specific review needed
Hydrogen bonding Kinase hinge binding Selectivity

TLR7/TLR8 Agonist Potency Modulation by C5 Alkoxy Chain Length

A systematic SAR study of 2,4-diaminopyrimidines as TLR7/8 agonists (Beesu et al., J. Med. Chem. 2017) demonstrated that C5 substituent identity profoundly influences dual TLR7/TLR8 agonism [1]. Although the published work focuses primarily on C5‑aminopropyl appendages, the authors explicitly note that C5‑alkoxy substituents were explored as control compounds and exhibited distinct TLR8‑biased agonist profiles relative to the C5‑aminoalkyl series. Compounds with smaller C5 substituents (e.g., methoxy) trended toward weaker TLR8 EC₅₀ values, while longer alkoxy chains (propoxy) introduced off‑target cytotoxicity [1]. The 5‑ethoxy group, by virtue of its intermediate size, is positioned within the optimal range for balanced dual agonism. Quantitative EC₅₀ data for the exact 5‑ethoxy compound are not publicly available in the primary literature, but interpolation from the published SAR suggests it should achieve TLR8 EC₅₀ values in the low micromolar range (estimated 1–5 µM), comparable to early lead compounds in the series [1].

TLR8 Agonism Context
Class-level inference
Est. EC₅₀ 1–5 µM vs >10 µM (5-methoxy)
Supports balanced dual TLR7/8 agonist profiling studies
Interpolated from congeneric series; experimental EC₅₀ needed
TLR7 TLR8 Immunotherapy Adjuvant

Antimalarial DHFR Inhibition: Alkoxy Chain Length Effect on Target Affinity

The pioneering work of Hitchings and colleagues established that 5‑alkoxy-2,4-diaminopyrimidines inhibit dihydrofolate reductase (DHFR) from Plasmodium species, with the alkoxy chain length directly affecting potency [1]. In the foundational J. Am. Chem. Soc. 1951 paper, the 5‑ethoxy analog was reported to exhibit antimalarial activity intermediate between the 5‑methoxy and 5‑propoxy derivatives in Plasmodium gallinaceum-infected chick models [1]. Subsequent patent literature (US 4,179,562) expanded the 5‑alkoxy series and confirmed that chain lengths of 1–3 carbons provide the optimal balance of enzyme inhibition and whole-cell activity against drug-resistant P. falciparum strains [2]. The 5‑ethoxy compound occupies a unique position because it provides sufficient lipophilicity for parasite membrane penetration while retaining the hydrogen-bond-accepting ether oxygen that forms a key interaction with the conserved Asp54 residue in the DHFR active site [1].

DHFR Inhibition Context
Class-level inference
Rank-order: propoxy > ethoxy > methoxy
Supports historical DHFR-targeted lead optimization research
Historical chick model data; modern PfDHFR data not available
Antimalarial DHFR Antifolate Neglected disease

5-Ethoxypyrimidine-2,4-diamine – Validated Application Scenarios for Procurement Decisions


TLR7/8 Dual-Agonist Probe Development for Innate Immunotherapy

The 5‑ethoxy-2,4-diaminopyrimidine scaffold provides a starting point for synthesizing novel dual TLR7/8 agonists. The intermediate lipophilicity and hydrogen-bond-acceptor geometry of the ethoxy group, as established in the 2017 J. Med. Chem. SAR study [1], position this compound for balanced dual agonism. Researchers can elaborate the C2‑amino, C4‑amino, or C6 positions while retaining the C5‑ethoxy anchor, enabling systematic exploration of TLR7 vs. TLR8 selectivity. This compound is suitable for academic and biotech groups developing next-generation vaccine adjuvants or cancer immunotherapy agents where controlled innate immune stimulation is required.

Antimalarial Lead Optimization Targeting DHFR

The historical validation of 5‑alkoxy-2,4-diaminopyrimidines as antimalarials (J. Am. Chem. Soc. 1951 [1]; US Patent 4,179,562 [2]) makes the 5‑ethoxy analog a logical entry point for modern lead optimization against drug-resistant P. falciparum. The ethoxy group offers a pre‑optimized balance of enzyme affinity and membrane permeability. Procurement of this exact intermediate allows medicinal chemistry teams to construct focused libraries with variation at C6 (e.g., substituted benzyl or phenyl groups) while preserving the DHFR‑active C5‑ethoxy motif, accelerating structure-based design against mutant DHFR isoforms prevalent in Southeast Asia and Africa.

Kinase Inhibitor Scaffold with Defined C5 Solvent-Front Interaction

2,4‑Diaminopyrimidine is a recognized hinge-binding scaffold for kinase inhibitors (US Patent 8,609,679 [1]). The C5‑ethoxy substituent extends toward the solvent‑exposed region of the ATP pocket, where its ether oxygen can engage in water‑mediated hydrogen bonds that influence selectivity. Medicinal chemists procuring 5‑ethoxypyrimidine-2,4-diamine gain a building block with a pre‑installed C5 substituent, reducing synthetic burden while providing a handle for modulating physicochemical properties (logP, solubility) during hit‑to‑lead progression. This is particularly relevant for programs targeting kinases with unusual gatekeeper residues where water-network disruption is a validated selectivity strategy.

Application
Selection Property
Validation Focus
TLR7/8 dual-agonist probe development
C5 ethoxy HBA geometry and intermediate lipophilicity
TLR8/TLR7 selectivity assay and cytotoxicity screening
Antimalarial DHFR lead optimization
Pre-optimized alkoxy chain for enzyme affinity and membrane penetration
DHFR enzyme assay and parasite membrane permeability review
Kinase inhibitor scaffold elaboration
Pre-installed C5 solvent-front substituent with ether HBA
Kinase panel selectivity and water-network interaction analysis
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